N-(3-Hydroxypyridin-2-yl)prop-2-enamide
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Overview
Description
N-(3-Hydroxypyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C8H8N2O2 It is characterized by the presence of a hydroxypyridine ring attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Hydroxypyridin-2-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide group can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyridylacrylamide.
Reduction: Formation of N-(3-hydroxypyridin-2-yl)propionamide.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
N-(3-Hydroxypyridin-2-yl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N-(3-Hydroxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)prop-2-enamide
- N-(3-pyridinyl)acrylamide
- N-(2-hydroxypyridin-3-yl)prop-2-enamide
Uniqueness
N-(3-Hydroxypyridin-2-yl)prop-2-enamide is unique due to the presence of the hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the hydroxyl group or have it positioned differently on the pyridine ring .
Properties
CAS No. |
288859-93-8 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-(3-hydroxypyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H8N2O2/c1-2-7(12)10-8-6(11)4-3-5-9-8/h2-5,11H,1H2,(H,9,10,12) |
InChI Key |
XGWHYJDEWMZTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC=N1)O |
Origin of Product |
United States |
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